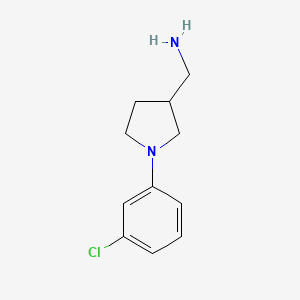

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine

Description

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine is a pyrrolidine-derived compound featuring a 3-chlorophenyl substituent and a primary amine group on the pyrrolidine ring. Its molecular framework allows for interactions with biological targets, influenced by the electron-withdrawing chlorine atom and the amine's basicity.

Properties

IUPAC Name |

[1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPUBMLRYDQXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 3-chlorobenzylamine with pyrrolidine under specific conditions. One common method includes:

Starting Materials: 3-chlorobenzylamine and pyrrolidine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution on the Phenyl Ring

1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine oxalate (CAS 1177297-90-3):

- Structure : The chlorine atom is at the 2-position of the phenyl ring.

- Properties : Molecular weight 210.71 (as oxalate salt). The ortho-substitution may sterically hinder interactions with planar receptors compared to the para-substituted analog .

- Applications : Used as a biochemical building block, highlighting its role in targeted drug design .

- [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanol (CAS 55438-52-3): Structure: Para-chlorophenyl group with a hydroxymethyl substituent instead of an amine.

Halogen Variation: Fluorine vs. Chlorine

- [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (CAS 1373111-59-1):

- Structure : Fluorine replaces chlorine at the 2-position.

- Properties : Molecular weight 194.23. Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability and receptor binding affinity .

- Physical State : Liquid at room temperature, suggesting lower melting points than chlorinated analogs .

Ring Size and Saturation

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (CAS 1334148-05-8):

(1-(3-Chlorophenyl)cyclobutyl)methanamine (CAS 115816-34-7):

Functional Group Modifications

(R)-(1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine :

- [1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)pyrrolidin-3-yl]methanamine hydrochloride: Structure: Incorporates a quinoline core and benzyl group. Properties: HRMS data ([M+H]+ = 405.2) confirms molecular identity. The extended aromatic system likely improves binding to serotonin or adenosine receptors .

Research Findings and Implications

- Synthetic Challenges : Low yields (e.g., 16% for dimethoxyphenyl analog) highlight the difficulty in introducing bulky substituents .

- Safety Profiles : Cyclopropyl analogs (e.g., CAS 115816-31-4) show acute oral toxicity (Category 4) and irritation, underscoring the need for structural optimization to reduce toxicity .

- Pharmacological Potential: Quinoline-containing derivatives demonstrate high affinity for serotonin receptors (5-HT6R/5-HT3R) and MAO-B reversibility, suggesting pathways for neurodegenerative disease therapeutics .

Biological Activity

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine, also known by its CAS number 1017428-33-9, is a chemical compound with significant biological activity. Its structure features a pyrrolidine moiety substituted with a 3-chlorophenyl group, which influences its pharmacological properties. This article reviews the compound's biological activities, focusing on its antibacterial, antifungal, and anticancer effects, supported by relevant research findings and data.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit varying degrees of antibacterial activity. A study assessing numerous pyrrolidine derivatives found that compounds with halogen substitutions showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- The presence of chlorine in the phenyl ring has been linked to enhanced bioactivity, suggesting that this compound may similarly exhibit potent antibacterial effects due to its chlorophenyl substitution.

Antifungal Activity

In addition to antibacterial properties, the compound may also possess antifungal activity. Studies on related pyrrolidine derivatives have shown promising results against various fungal strains.

Research Insights:

- Certain pyrrolidine derivatives demonstrated inhibition of Candida albicans growth at MIC values ranging from 3.125 to 100 mg/mL .

- The structure-activity relationship indicates that modifications in the pyrrolidine ring or substituents can enhance antifungal efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

Case Studies:

-

A549 Human Lung Adenocarcinoma Model :

- The compound was evaluated for its cytotoxic effects using an MTT assay, revealing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .

- Substitutions on the phenyl ring significantly influenced anticancer activity; for instance, 4-chlorophenyl substitutions reduced A549 cell viability to 64% .

- Toxicity Assessment :

Summary of Biological Activities

The following table summarizes the biological activities and associated MIC values or effects observed for this compound and related compounds:

| Activity | Tested Strain/Cell Line | MIC/Effect |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Antifungal | Candida albicans | 3.125 - 100 mg/mL |

| Anticancer | A549 Human Lung Adenocarcinoma | Viability reduced to 64% |

| HSAEC1-KT Non-cancerous Cells | Increased cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-(3-chlorophenyl)pyrrolidin-3-yl)methanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .

- Ventilation : Ensure fume hoods are operational during synthesis or handling to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for prolonged exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

- Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area to prevent degradation .

Q. How is this compound synthesized, and what intermediates are critical?

- Methodological Answer :

- Key Steps :

Pyrrolidine Functionalization : Introduce the 3-chlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, using palladium catalysts .

Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the methanamine moiety during synthesis, followed by acidic deprotection .

- Intermediates :

- Chlorophenyl-pyrrolidine Precursor : Critical for regioselective substitution .

- Protected Amine Derivatives : Ensure stability during purification .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., δ 22.03–140.83 ppm in for pyrrolidine and aryl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Monoisotopic mass verification (e.g., [M+H] = 405.2 with <3 ppm error) ensures molecular formula accuracy .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HTR) or opioid receptors using radioligand displacement (e.g., H-labeled antagonists). Derivatives show biased agonism at opioid receptors .

- Enzyme Inhibition : Evaluate MAO-B inhibition via fluorometric assays, noting IC values <1 µM in rat models .

- In Vivo Studies : Assess cognitive enhancement in rodents using Morris water maze tests. Doses of 10 mg/kg show improved memory retention .

Q. How can computational modeling optimize the compound's bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical features (e.g., chlorophenyl hydrophobicity, amine hydrogen-bond donors) using Schrödinger Suite .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., TrkA kinase) to predict binding stability. RMSD <2 Å indicates favorable docking .

- QSAR Studies : Coramine substituents with logP values (2.5–3.5) to optimize blood-brain barrier permeability .

Q. How do structural modifications impact the compound's stability and reactivity?

- Methodological Answer :

- Steric Effects : Adding methyl groups to the pyrrolidine ring (e.g., 4,5,6-trimethylpyridine analogs) increases steric hindrance, reducing metabolic oxidation .

- Electron-Withdrawing Groups : Substituents like fluorine at the phenyl ring enhance electrophilic reactivity, improving MAO-B inhibition by 40% .

- pH Stability : Test degradation kinetics in buffers (pH 1–13). The compound remains stable at pH 7.4 (t >24 hrs) but hydrolyzes rapidly under acidic conditions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate EC values across multiple assays (e.g., cAMP vs. β-arrestin recruitment in GPCR studies) to identify biased signaling .

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .

- Species-Specificity : Compare receptor homology (e.g., human vs. rat 5-HTR) to explain divergent in vitro/in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.